1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione is a complex organic compound that features a biphenyl group linked to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the biphenyl and anthracene intermediates. The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The anthracene-9,10-dione core is often prepared through Friedel-Crafts acylation followed by oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl and anthracene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted biphenyl and anthracene compounds .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Anthracene-9,10-dione: A core structure in the compound, known for its use in dyes and pigments.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene-9,10-dione moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from simpler biphenyl and anthracene derivatives .
Properties
CAS No. |
88605-36-1 |
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Molecular Formula |
C26H17ClN2O3 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17ClN2O3/c27-16-8-11-18-19(12-16)26(31)23-22(25(18)30)20(28)13-21(24(23)29)32-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13H,28-29H2 |
InChI Key |
ZGYIHQDNWOEXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=C(C=C5)Cl)N |
Origin of Product |
United States |
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